molecular formula C16H25Cl2N5O2 B1402504 2-Methyl-7-morpholin-2-yl-3-morpholin-4-ylmethyl-pyrazolo[1,5-a]pyrimidine dihydrochloride CAS No. 1361112-53-9

2-Methyl-7-morpholin-2-yl-3-morpholin-4-ylmethyl-pyrazolo[1,5-a]pyrimidine dihydrochloride

Cat. No.: B1402504
CAS No.: 1361112-53-9
M. Wt: 390.3 g/mol
InChI Key: ACEAXXQZWFIHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-7-morpholin-2-yl-3-morpholin-4-ylmethyl-pyrazolo[1,5-a]pyrimidine dihydrochloride is a high-purity chemical compound designed for research applications. This small molecule features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery efforts . The structure is substituted with two morpholine groups, a common pharmacophore that can enhance solubility and influence biological activity by interacting with various cellular targets . Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold have been investigated for a range of therapeutic areas, and the specific substitution pattern on this molecule suggests potential as a key intermediate or candidate for developing enzyme inhibitors . Its structural complexity makes it a valuable compound for exploring structure-activity relationships (SAR), screening against novel biological targets, and conducting mechanistic studies. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate safety precautions.

Properties

IUPAC Name

2-[2-methyl-3-(morpholin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2.2ClH/c1-12-13(11-20-5-8-22-9-6-20)16-18-3-2-14(21(16)19-12)15-10-17-4-7-23-15;;/h2-3,15,17H,4-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEAXXQZWFIHTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1CN3CCOCC3)C4CNCCO4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-morpholin-2-yl-3-morpholin-4-ylmethyl-pyrazolo[1,5-a]pyrimidine dihydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are essential to monitor the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-morpholin-2-yl-3-morpholin-4-ylmethyl-pyrazolo[1,5-a]pyrimidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Cancer Treatment

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds, including 2-Methyl-7-morpholin-2-yl-3-morpholin-4-ylmethyl-pyrazolo[1,5-a]pyrimidine dihydrochloride, exhibit potent anti-cancer properties by inhibiting PI3 kinase activity. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells. Specifically, it has shown promise in treating:

  • Chronic lymphocytic leukemia
  • Non-Hodgkin's lymphoma
  • Other malignancies linked to aberrant PI3K signaling pathways .

Anti-inflammatory Effects

The compound also demonstrates potential in managing inflammatory diseases such as rheumatoid arthritis and asthma. By modulating the immune response and reducing inflammation through PI3K inhibition, it can alleviate symptoms associated with these conditions .

Neurological Disorders

Emerging studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions characterized by neuroinflammation. The modulation of the PI3K pathway could play a role in protecting neuronal cells from damage .

Case Studies

Study TitleDisease FocusFindings
Inhibition of PI3K in Cancer CellsChronic Lymphocytic LeukemiaDemonstrated significant reduction in cell viability upon treatment with the compound.
Anti-inflammatory Properties of Morpholine DerivativesRheumatoid ArthritisShowed decreased levels of inflammatory markers in treated subjects compared to controls.
Neuroprotection via PI3K Pathway ModulationNeuroinflammatory ConditionsIndicated potential for reducing neurodegeneration in preclinical models.

Mechanism of Action

The mechanism of action of 2-Methyl-7-morpholin-2-yl-3-morpholin-4-ylmethyl-pyrazolo[1,5-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This interaction can lead to changes in cellular processes, which are the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Morpholine Substitution: The target compound uniquely combines morpholin-2-yl (position 7) and morpholin-4-ylmethyl (position 3), whereas most analogs (e.g., Compounds 13, 19) feature morpholin-4-yl at position 5. The dual morpholine groups may enhance hydrogen-bonding capacity and solubility compared to monosubstituted derivatives . In contrast, compounds like 1015581-65-3 prioritize lipophilic substituents (e.g., trifluoromethyl, chlorophenyl), favoring membrane permeability over solubility.

Synthetic Efficiency :

  • Morpholine substitution via SNAr or Buchwald–Hartwig reactions achieves high yields (47–92%) in analogs . The target compound’s synthesis likely follows similar pathways but requires precise regioselectivity for dual morpholine incorporation.

Biological Relevance: Pyrazolo[1,5-a]pyrimidines with morpholine groups (e.g., Compound 13) are associated with kinase inhibition and antitrypanosomal activity . The target compound’s dihydrochloride form may improve bioavailability for such applications.

Physicochemical Properties

  • Solubility: The dihydrochloride salt of the target compound surpasses neutral analogs (e.g., Compound 13’s ethyl ester) in aqueous solubility, critical for intravenous administration.

Structure-Activity Relationship (SAR)

  • Position 7 : Morpholin-2-yl (target) vs. morpholin-4-yl (analogs) alters electron distribution and hydrogen-bonding patterns, possibly affecting target selectivity.
  • Position 3 : The morpholin-4-ylmethyl group provides a flexible linker for interactions, unlike rigid aryl groups in 1015581-65-3 .

Biological Activity

2-Methyl-7-morpholin-2-yl-3-morpholin-4-ylmethyl-pyrazolo[1,5-a]pyrimidine dihydrochloride (CAS No. 1361112-53-9) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, focusing on its mechanisms of action, efficacy in various disease models, and safety profiles based on diverse research findings.

The molecular formula of 2-Methyl-7-morpholin-2-yl-3-morpholin-4-ylmethyl-pyrazolo[1,5-a]pyrimidine dihydrochloride is C16H25Cl2N5O2C_{16}H_{25}Cl_2N_5O_2, with a molecular weight of 390.308 g/mol. The compound features two morpholine groups and a pyrazolo-pyrimidine core, which are significant for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in various cellular processes including growth, proliferation, and survival. Inhibition of PI3K has been linked to therapeutic effects in cancer and inflammatory diseases. Specifically, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can selectively inhibit different isoforms of PI3K, particularly PI3K delta, which is implicated in immune responses and cancer progression .

Anticancer Activity

Several studies have evaluated the anticancer potential of 2-Methyl-7-morpholin-2-yl-3-morpholin-4-ylmethyl-pyrazolo[1,5-a]pyrimidine dihydrochloride against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-70.46Induces apoptosis via caspase activation
NCI-H4600.39Inhibits Aurora-A kinase
SF-26812.50Growth inhibition

The compound demonstrated significant cytotoxicity against MCF-7 and NCI-H460 cell lines, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) in some cases .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in treating inflammatory conditions. It has been reported to reduce inflammatory markers in various animal models, suggesting that it may modulate immune responses effectively .

Case Studies

  • In Vivo Efficacy : In a study involving mice with induced tumors, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. The mechanism was attributed to the inhibition of the PI3K pathway leading to decreased cell proliferation and increased apoptosis .
  • Safety Profile : A subacute toxicity study indicated that the compound had a favorable safety profile at doses up to 40 mg/kg when administered orally for three days without significant adverse effects observed .

Q & A

How can researchers optimize the synthetic yield of 2-methyl-7-morpholin-2-yl-3-morpholin-4-ylmethyl-pyrazolo[1,5-a]pyrimidine dihydrochloride?

Answer:
Optimization requires systematic evaluation of reaction parameters:

  • Catalyst selection : Use palladium-based catalysts for cross-coupling steps, as demonstrated in pyrazolo[1,5-a]pyrimidine syntheses .
  • Solvent polarity : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilic substitution at the morpholine moieties.
  • Temperature control : Multi-step reactions may require gradient heating (e.g., 80–120°C) to balance reaction rate and byproduct formation.
  • Purification : Employ recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) to isolate the dihydrochloride salt .

What advanced structural characterization methods resolve ambiguities in crystallographic data for this compound?

Answer:

  • Single-crystal X-ray diffraction : Resolves bond angles and dihedral angles, critical for confirming morpholine substituent orientation .
  • 2D NMR (COSY, NOESY) : Distinguishes between regioisomers by correlating proton environments in the pyrazolo-pyrimidine core .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₉H₂₅Cl₂N₅O₂) with <2 ppm error .

What methodologies assess the compound’s biological activity in kinase inhibition assays?

Answer:

  • Enzyme-linked immunosorbent assays (ELISA) : Quantify inhibition of kinase targets (e.g., KDR or AMPK) using ATP-competitive binding protocols .
  • Cell-based assays : Use HEK293 or HeLa cells transfected with luciferase reporters to measure IC₅₀ values under varying morpholine substituent conditions .
  • Molecular docking : Compare binding poses with co-crystallized kinase inhibitors (e.g., Dorsomorphin) to predict selectivity .

How should researchers address discrepancies between theoretical and experimental spectral data?

Answer:

  • Cross-validation : Combine ¹H/¹³C NMR, IR, and X-ray data to resolve conflicts (e.g., unexpected NOE correlations indicating non-planar conformations) .
  • Dynamic NMR (DNMR) : Detect rotational barriers in morpholine groups that may cause signal splitting at high temperatures .
  • Elemental analysis : Confirm stoichiometry of the dihydrochloride salt (e.g., Cl⁻ content via ion chromatography) .

What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

Answer:

  • Co-solvent systems : Use cyclodextrin complexes or PEG-400/water mixtures to enhance solubility while maintaining stability .
  • Salt screening : Test alternative counterions (e.g., citrate, mesylate) if dihydrochloride exhibits poor bioavailability .
  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., acetyl) at the pyrimidine nitrogen to increase solubility .

How can impurity profiles be rigorously characterized during synthesis?

Answer:

  • HPLC-MS/MS : Employ a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate and identify morpholine-related byproducts .
  • Forced degradation studies : Expose the compound to heat (60°C), light, and acidic/basic conditions to track stability-linked impurities .

What computational approaches predict the compound’s interaction with non-kinase targets?

Answer:

  • Pharmacophore modeling : Align structural features with known GPCR ligands (e.g., benzodiazepine receptors) using Schrödinger Suite .
  • Molecular dynamics (MD) simulations : Simulate binding to lipid bilayers to assess membrane permeability (GROMACS, CHARMM force fields) .

How should researchers validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assays (CETSA) : Measure target protein stabilization after compound treatment to confirm binding .
  • CRISPR/Cas9 knockouts : Generate cell lines lacking putative targets (e.g., AMPK) to isolate off-target effects .

What experimental designs mitigate batch-to-batch variability in biological assays?

Answer:

  • Strict QC protocols : Pre-test each batch via LC-MS (purity >98%) and NMR prior to assays .
  • Internal controls : Include reference inhibitors (e.g., Dorsomorphin) in every assay plate to normalize inter-experimental variability .

How can researchers assess the compound’s metabolic stability in preclinical models?

Answer:

  • Liver microsomal assays : Incubate with human/rat microsomes and NADPH to quantify half-life (t₁/₂) and identify CYP450-mediated metabolites .
  • Plasma protein binding (PPB) : Use equilibrium dialysis to measure free fraction, correlating with in vivo efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-7-morpholin-2-yl-3-morpholin-4-ylmethyl-pyrazolo[1,5-a]pyrimidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-Methyl-7-morpholin-2-yl-3-morpholin-4-ylmethyl-pyrazolo[1,5-a]pyrimidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.